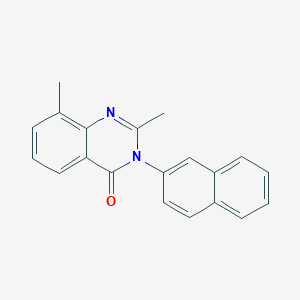
2,8-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under specific conditions. A common synthetic route might include:
Starting Materials: 2-naphthylamine, 2,8-dimethylbenzaldehyde, and an appropriate oxidizing agent.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetic acid, under reflux conditions for several hours.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of specific enzymes or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethylquinazolin-4(3H)-one: Lacks the naphthyl group.
3-(Naphthalen-2-yl)quinazolin-4(3H)-one: Lacks the dimethyl groups.
2-Methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one: Has only one methyl group.
Uniqueness
2,8-Dimethyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one is unique due to the presence of both dimethyl and naphthyl groups, which might confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
62376-91-4 |
|---|---|
Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2,8-dimethyl-3-naphthalen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C20H16N2O/c1-13-6-5-9-18-19(13)21-14(2)22(20(18)23)17-11-10-15-7-3-4-8-16(15)12-17/h3-12H,1-2H3 |
InChI Key |
RGBHBBHZDLAXJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C(=N2)C)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




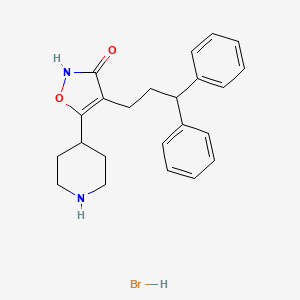
![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)
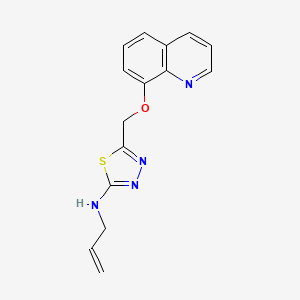
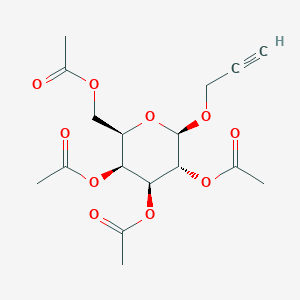
![N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11829632.png)

![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)
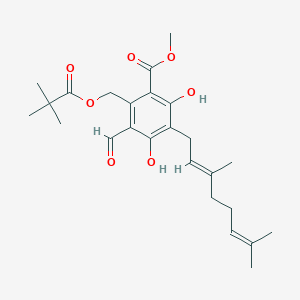
![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
![2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate](/img/structure/B11829662.png)


